molecular formula C6H8N4O B1302996 6-Aminonicotinohydrazide CAS No. 42596-56-5

6-Aminonicotinohydrazide

Cat. No.: B1302996
CAS No.: 42596-56-5
M. Wt: 152.15 g/mol
InChI Key: MUTYGKWOSMNYBG-UHFFFAOYSA-N
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Description

6-Aminonicotinohydrazide is an organic compound with the chemical formula C6H8N4O. It is a derivative of nicotinic acid and features an amino group at the 6-position and a hydrazide group at the 3-position of the pyridine ring. This compound is known for its crystalline solid form and its solubility in water and alcohols .

Scientific Research Applications

6-Aminonicotinohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes and metal complexes

Mechanism of Action

Target of Action

The primary targets of 6-Aminonicotinohydrazide are currently unknown. This compound is a biochemical used for proteomics research

Biochemical Pathways

Given its status as a biochemical used in proteomics research , it may be involved in various biochemical reactions.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound have not been extensively studied. These properties are crucial in determining the bioavailability of a compound. They are influenced by factors such as the physicochemical properties of the drug, human behavior (e.g., food and drug intake), and genetics .

Result of Action

As a biochemical used in proteomics research

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is stable at room temperature, but it may decompose under high temperatures, exposure to fire sources, and light . It is soluble in water and alcohol, but has poor solubility in chloroform and acetic acid . Safety measures should be taken to avoid contact with fire sources and oxidizing agents, inhalation of dust or solution, skin contact, and ingestion .

Safety and Hazards

The safety data sheet for 6-Aminonicotinohydrazide suggests that it should be handled with care to avoid dust formation and inhalation. If inhaled or ingested, appropriate first aid measures should be taken .

Biochemical Analysis

Biochemical Properties

6-Aminonicotinohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes involved in metabolic pathways, influencing their activity and stability . The compound’s hydrazide group allows it to form stable complexes with metal ions, which can modulate enzyme activity and protein function . Additionally, this compound can act as a ligand, binding to specific proteins and altering their conformation and activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the expression of genes involved in oxidative stress response, apoptosis, and cell cycle regulation . Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to specific enzymes, inhibiting their activity by forming stable complexes with their active sites . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Additionally, this compound can activate certain enzymes by stabilizing their active conformations . The compound also influences gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound can have beneficial effects on cellular function and metabolism . At high doses, this compound can cause toxic or adverse effects, including oxidative stress, apoptosis, and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels . These dosage effects are crucial for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . Additionally, this compound can influence the expression of genes involved in metabolic pathways, further affecting cellular metabolism . Understanding these metabolic interactions is essential for elucidating the compound’s biochemical role and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake and distribution within cells . Additionally, this compound can bind to specific proteins, influencing its localization and accumulation in different cellular compartments . These transport and distribution mechanisms are critical for understanding the compound’s cellular effects and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This subcellular localization can influence the compound’s interactions with biomolecules and its overall biochemical activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Aminonicotinohydrazide is typically synthesized by reacting 6-aminonicotinic acid with hydrazine in a non-aqueous medium at relatively low temperatures. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

6-Aminonicotinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Aminonicotinohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and a hydrazide group on the pyridine ring makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

6-aminopyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-5-2-1-4(3-9-5)6(11)10-8/h1-3H,8H2,(H2,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTYGKWOSMNYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376902
Record name 6-aminonicotinohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42596-56-5
Record name 6-aminonicotinohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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